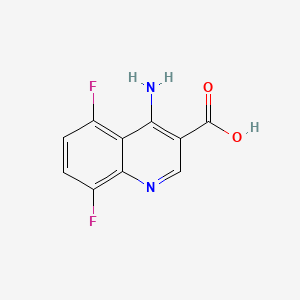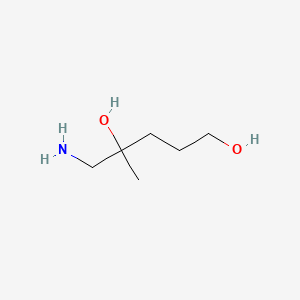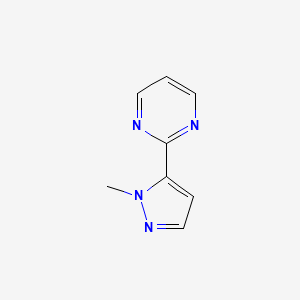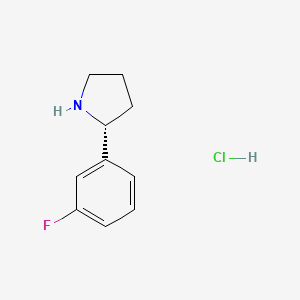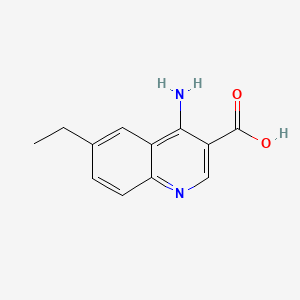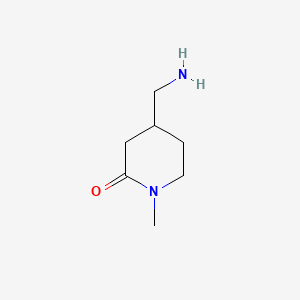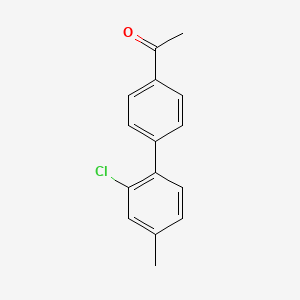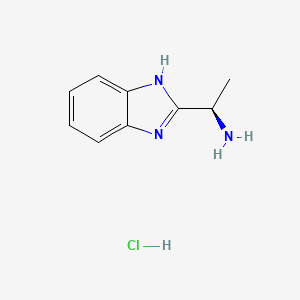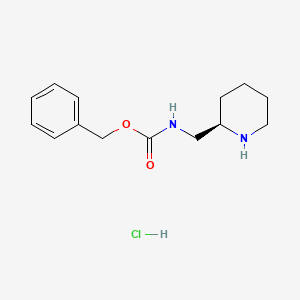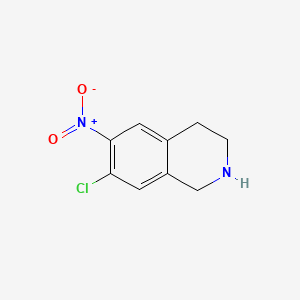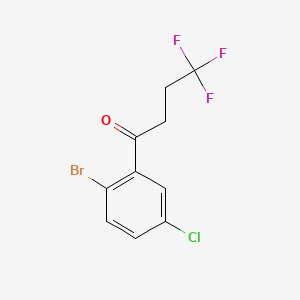
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
説明
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as BTF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BTF is a ketone derivative that is used as a starting material for the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is not fully understood. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to have a low toxicity profile and does not exhibit any significant biochemical or physiological effects in vivo. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one can cause skin irritation and eye damage upon contact.
実験室実験の利点と制限
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is a versatile compound that can be used as a starting material for the synthesis of other compounds. It is also readily available and relatively inexpensive. However, 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has limited solubility in water and other polar solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the research on 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. One possible direction is the development of novel anticancer agents based on the structure of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. Another direction is the synthesis of new fluorescent dyes and polymers using 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one as a building block. Additionally, the environmental applications of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, such as its use as a catalyst for the degradation of organic pollutants, warrant further investigation.
科学的研究の応用
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been used in the synthesis of fluorescent dyes and as a building block for the preparation of polymers.
特性
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDTWPZGPMFUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

